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Compound of Interest

Compound Name: Antitumor agent-47

Cat. No.: B12413788 Get Quote

Abstract: This document provides a comprehensive technical overview of the pharmacokinetic

(PK) profile of Antitumor agent-47, a novel small molecule inhibitor of the XYZ signaling

pathway currently in clinical development. The data herein summarizes key absorption,

distribution, metabolism, and excretion (ADME) parameters derived from preclinical animal

models and a Phase I single ascending dose study in human volunteers. Detailed experimental

protocols and conceptual diagrams are provided to facilitate a thorough understanding of the

agent's disposition.

Pharmacokinetic Data Summary
The pharmacokinetic properties of Antitumor agent-47 have been characterized following

intravenous (IV) and oral (PO) administration in several preclinical species and in a first-in-

human clinical trial. The agent exhibits moderate oral bioavailability and clearance across

species. All quantitative data are summarized in the tables below.

Table 1: Comparative Pharmacokinetic Parameters of Antitumor agent-47 in Preclinical

Species (Single Dose)
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Parameter Mouse (n=6) Rat (n=6) Dog (n=4)

IV Dose (1 mg/kg)

T½ (h) 2.1 ± 0.4 3.5 ± 0.6 4.8 ± 0.9

AUC₀-inf (ng·h/mL) 1,250 ± 210 1,890 ± 320 2,100 ± 350

CL (mL/min/kg) 13.3 ± 2.2 8.8 ± 1.5 7.9 ± 1.3

Vd (L/kg) 2.5 ± 0.5 2.9 ± 0.6 3.8 ± 0.7

PO Dose (10 mg/kg)

Cmax (ng/mL) 850 ± 150 1,100 ± 200 980 ± 180

Tmax (h) 0.5 1.0 1.5

AUC₀-inf (ng·h/mL) 5,625 ± 950 9,828 ± 1,600 11,550 ± 2,000

Bioavailability (F%) 45% 52% 55%

Data are presented as mean ± standard deviation.

Table 2: Human Pharmacokinetic Parameters of Antitumor agent-47 (Phase I, Single 100 mg

Oral Dose)

Parameter Healthy Volunteers (n=8)

Cmax (ng/mL) 1,550 ± 310

Tmax (h) 2.0 (1.5 - 4.0)

AUC₀-inf (ng·h/mL) 18,600 ± 3,700

T½ (h) 8.2 ± 1.5

CL/F (mL/min) 90.1 ± 18.0

Vd/F (L) 625 ± 125

Data are presented as mean ± standard deviation, with Tmax as median (range).
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Table 3: In Vitro Metabolic Stability of Antitumor agent-47 in Liver Microsomes

Species T½ (min)
Intrinsic Clearance
(µL/min/mg protein)

Mouse 18 77.0

Rat 29 48.0

Dog 45 30.9

Human 55 25.3

Incubation at 1 µM substrate concentration.

Experimental Protocols
In Vivo Pharmacokinetic Study in Rats

Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 220-250g.

Formulation: For IV administration, Antitumor agent-47 was dissolved in a vehicle of 10%

DMSO, 40% PEG300, and 50% saline. For PO administration, the agent was suspended in

0.5% methylcellulose.

Administration: A single dose was administered via the tail vein (1 mg/kg) or oral gavage (10

mg/kg).

Sample Collection: Blood samples (~150 µL) were collected from the jugular vein into EDTA-

coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Plasma was separated by centrifugation (2,000 x g for 10 min at 4°C) and stored at -80°C.

Bioanalysis: Plasma concentrations were determined using a validated LC-MS/MS method

as described in section 2.3.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis (NCA) with Phoenix WinNonlin software.

In Vitro Metabolic Stability Assay
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System: Pooled liver microsomes from male CD-1 mice, Sprague-Dawley rats, Beagle dogs,

and human donors (n=20).

Incubation: Antitumor agent-47 (1 µM final concentration) was incubated with liver

microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4)

containing MgCl₂ (3 mM).

Reaction Initiation: The reaction was initiated by adding NADPH (1 mM final concentration)

and incubated at 37°C.

Time Points: Aliquots were removed at 0, 5, 15, 30, 45, and 60 minutes.

Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold

acetonitrile containing an internal standard (e.g., Tolbutamide).

Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to

measure the depletion of the parent compound. The half-life (T½) was determined from the

slope of the natural logarithm of the remaining parent drug concentration versus time.

Bioanalytical Method: LC-MS/MS
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by

adding 150 µL of acetonitrile containing an internal standard. After vortexing and

centrifugation, the supernatant was transferred for analysis.

Chromatography: Separation was achieved on a C18 reverse-phase column (e.g., Waters

Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) using a gradient elution with mobile phases

consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer

(e.g., Sciex API 5500) with an electrospray ionization (ESI) source in positive ion mode.

Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific

precursor-to-product ion transitions for Antitumor agent-47 and the internal standard.

Visualizations: Workflows and Pathways
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The following diagrams illustrate the experimental workflow for preclinical PK studies, the

proposed metabolic pathway of Antitumor agent-47, and a conceptual model of its

pharmacokinetic processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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